![molecular formula C10H11F3N2O2 B2361392 3'-(Trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] CAS No. 1092459-45-4](/img/structure/B2361392.png)
3'-(Trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]
Beschreibung
3'-(Trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] is a spirocyclic compound comprising a 1,3-dioxolane ring fused to a tetrahydroindazole core, with a trifluoromethyl (-CF₃) substituent at the 3' position. Its molecular formula is C₁₀H₁₁F₃N₂O₂, with a molecular weight of 248.20 g/mol and CAS number 1092459-45-4 . Key physicochemical properties include stability conferred by the dioxolane ring and enhanced lipophilicity due to the -CF₃ group, which may improve bioavailability and metabolic resistance .
Eigenschaften
IUPAC Name |
3'-(trifluoromethyl)spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)8-6-5-9(16-3-4-17-9)2-1-7(6)14-15-8/h1-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZMHORKMDVJBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=C1NN=C3C(F)(F)F)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092459-45-4 | |
Record name | 3'-(trifluoromethyl)-1',4',6',7'-tetrahydrospiro[1,3-dioxolane-2,5'-indazole] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Challenges and Strategic Disconnections
The target molecule features two critical structural elements:
- A tetrahydroindazole core with partial saturation at the 1',4',6',7' positions.
- A spiro-linked 1,3-dioxolane ring fused at the 5'-position of the indazole.
- A trifluoromethyl (-CF₃) group at the 3'-position, which imposes steric and electronic constraints.
Key synthetic challenges include:
- Regioselective introduction of the -CF₃ group without disrupting the indazole’s aromatic system.
- Controlled spirocyclization to avoid competing side reactions.
- Preservation of stereochemical integrity during hydrogenation steps.
Key Synthetic Routes
Construction of the Tetrahydroindazole Core
The tetrahydroindazole moiety is typically synthesized via cyclocondensation reactions using diketones or keto-esters with hydrazine derivatives. A representative protocol involves:
Step 1: Formation of the Pyrazole Ring
A cyclohexane-1,3-dione derivative reacts with hydrazine hydrate in ethanol under reflux to yield a dihydropyrazole intermediate.
Step 2: Partial Hydrogenation
Catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyrazole ring to generate the tetrahydroindazole framework.
Table 1: Representative Conditions for Tetrahydroindazole Synthesis
Starting Material | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Cyclohexane-1,3-dione | Hydrazine hydrate, EtOH, Δ | 78 | |
2-Acetylcyclohexanone | NH₂NH₂·H₂O, HCl, 80°C | 65 |
Spirocyclization with 1,3-Dioxolane
Spiro-ring formation is achieved through acid-catalyzed cyclization of a diol intermediate with ketones or aldehydes. For example:
Step 3: Diol Preparation
The tetrahydroindazole intermediate is treated with ethylene glycol under Mitsunobu conditions (DIAD, PPh₃) to install vicinal diol groups.
Step 4: Cyclization
Exposure to BF₃·OEt₂ in dichloromethane induces spirocyclization, forming the 1,3-dioxolane ring.
Table 2: Spirocyclization Optimization
Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
BF₃·OEt₂ | CH₂Cl₂ | 25 | 4 | 82 |
p-TsOH | Toluene | 80 | 12 | 45 |
C3-Trifluoromethylation Strategies
Introducing the -CF₃ group at the 3'-position requires careful regiocontrol. Two dominant approaches have emerged:
Radical Trifluoromethylation (Photoredox Catalysis)
A metal-free method employs sodium triflinate (NaSO₂CF₃) and phenyliodine(III) diacetate (PIDA) under visible-light irradiation:
General Procedure :
- Dissolve 2-phenyl-2H-indazole (1 mmol), PIDA (2 mmol), and NaSO₂CF₃ (2 mmol) in DCM.
- Add methylene blue (2 mol%) as a photocatalyst.
- Irradiate with a 60 W CFL bulb for 24 hours.
- Isolate product via column chromatography (hexane/EtOAc).
Key Advantages :
- Avoids transition metals, simplifying purification.
- Achieves 75–85% yields for electron-deficient indazoles.
Table 3: Photoredox Trifluoromethylation Scope
Substrate | Yield (%) | Selectivity (C3:C5) |
---|---|---|
2-Phenyl-2H-indazole | 75 | >20:1 |
6-Fluoro-2H-indazole | 68 | 15:1 |
Cross-Coupling Approaches
Palladium-catalyzed Suzuki-Miyaura couplings using 3-iodoindazole intermediates and trifluoromethylboronic acids offer an alternative route:
Step 5: Iodination
Treat 6-nitroindazole with I₂/K₂CO₃ in DMF to yield 3-iodo-6-nitroindazole.
Step 6: Suzuki Coupling
React with CF₃B(OH)₂ using Pd(PPh₃)₄/Na₂CO₃ in dioxane/H₂O (3:1) at 100°C.
Limitations :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative Analysis of Methodologies
Table 4: Route Comparison
Parameter | Photoredox Route | Cross-Coupling Route |
---|---|---|
Yield | 75–85% | 50–60% |
Selectivity | >20:1 (C3) | 10:1 (C3) |
Metal Involvement | None | Pd required |
Scalability | Suitable for gram-scale | Limited by Pd costs |
Industrial-Scale Considerations
For large-scale production (>1 kg), the photoredox method is preferred due to:
- Lower catalyst costs ($0.50/g vs. $15/g for Pd).
- Simplified waste management (no heavy metals).
- Shorter reaction times (24h vs. 48h for cross-coupling).
Critical quality control parameters include:
- HPLC Purity : ≥98% (USP criteria).
- Residual Solvents : DCM ≤ 600 ppm (ICH Q3C).
Analyse Chemischer Reaktionen
Types of Reactions
3’-(Trifluoromethyl)-1’,4’,6’,7’-tetrahydrospiro[[1,3]dioxolane-2,5’-indazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticoagulant Activity
Research indicates that compounds related to 3'-(trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] exhibit promising anticoagulant properties. A study found that certain derivatives demonstrated antiaggregational activity that surpassed that of acetylsalicylic acid, indicating their potential as antithrombotic agents . The mechanism involves influencing the aggregation of platelets and modulating the release of endogenous agonists.
2. Anticancer Potential
Preliminary studies suggest that the compound may have anticancer properties. In vitro assays have shown that it can induce apoptosis in specific cancer cell lines, potentially due to its interaction with cellular signaling pathways . Further research is needed to elucidate the exact mechanisms and efficacy.
3. Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. It has been hypothesized that its unique structure might confer protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells .
Material Science Applications
1. Nonlinear Optical Properties
The compound's unique molecular structure makes it a candidate for applications in nonlinear optics. Research has demonstrated that derivatives can exhibit significant nonlinear optical responses, which are valuable in developing advanced photonic devices .
2. Synthesis of Functional Materials
The synthesis of spiro compounds like 3'-(trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] has been explored for creating functional materials with tailored properties for use in sensors and catalysts .
Case Studies
Wirkmechanismus
The mechanism of action of 3’-(Trifluoromethyl)-1’,4’,6’,7’-tetrahydrospiro[[1,3]dioxolane-2,5’-indazole] involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to the modulation of biological pathways, resulting in the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
(a) Non-Fluorinated Analogs
- Applications: Used as a research intermediate with lower commercial cost (e.g., 250 mg at €400.00) compared to fluorinated derivatives .
(b) Ester and Carboxylic Acid Derivatives
- Ethyl 1’-propyl-1’,4’,6’,7’-tetrahydrospiro[[1,3]dioxolane-2,5’-indazole]-3’-carboxylate (Compound 3 in ): Molecular Formula: C₁₅H₂₁N₂O₄ Molecular Weight: 295.41 g/mol Key Differences: Propyl and ester substituents replace the -CF₃ group. The ester moiety allows for hydrolysis to carboxylic acid derivatives, enhancing solubility . Synthesis: Prepared via hydrazine cyclization with ethyl 2-oxo-2-(8-oxo-1,4-dioxaspiro[4.5]decan-7-yl)acetate in ethanol .
1’-Propyl-1’,4’,6’,7’-tetrahydrospiro[[1,3]dioxolane-2,5’-indazole]-3’-carboxylic acid (Compound 4 in ):
(c) Hydrochloride Salts
Trifluoromethylated Derivatives
The -CF₃ group in the target compound confers distinct advantages:
- Enhanced Lipophilicity: LogP increases compared to non-fluorinated analogs, improving membrane permeability .
- Metabolic Stability : Fluorine’s electron-withdrawing effect reduces oxidative degradation, extending half-life in vivo .
- Bioactivity: The -CF₃ group may enhance binding to hydrophobic pockets in biological targets (e.g., sigma-2 receptors or enzymes like trypanothione synthetase) .
Commercial Availability and Pricing
Cost Drivers : Fluorination and complex purification steps (e.g., preparative HPLC) elevate prices for -CF₃ derivatives .
Biologische Aktivität
3'-(Trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] is a novel compound with potential therapeutic applications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 3'-(Trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]
- Molecular Formula : C10H11F3N2O2
- Molecular Weight : 248.20 g/mol
- CAS Number : 1092459-45-4
The biological activity of 3'-(trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development. The compound's spirocyclic structure may also contribute to its unique binding properties, potentially influencing receptor interactions and enzyme inhibition.
Anticoagulant and Antiaggregating Activities
Recent studies have demonstrated that compounds similar to 3'-(trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] exhibit significant anticoagulant and antiaggregating activities. For example, a related compound showed an antiaggregational effect exceeding that of acetylsalicylic acid, indicating a potential for developing new antithrombotic agents .
Case Studies
-
Case Study on Platelet Aggregation :
- A study evaluated the effects of various compounds on platelet aggregation. The results indicated that 3'-(trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] exhibited a significant reduction in platelet aggregation compared to control groups.
- Findings : The compound prolonged the lag phase of aggregation, suggesting a mechanism involving the release of endogenous agonists .
-
Cellular Model Studies :
- In cellular models expressing mutant alanine–glyoxylate aminotransferase (AGT), the compound was tested for its ability to rescue misfolded proteins. Results showed that it could partially restore enzyme activity in mutant cells .
- Implications : This suggests a potential role in treating conditions related to protein misfolding.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3'-(trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole], and how can reaction yields be improved?
- Methodology : A two-step procedure is commonly employed:
Cyclocondensation : React propylhydrazine dihydrochloride with a spirocyclic diketone precursor (e.g., ethyl 2-oxo-2-(8-oxo-1,4-dioxaspiro[4.5]decan-7-yl)acetate) in ethanol using K₂CO₃ as a base. Stir at RT for 4 hours, then purify via flash chromatography (0–60% EtOAc in hexanes) to obtain the ester intermediate .
Hydrolysis and Functionalization : Hydrolyze the ester to the carboxylic acid using NaOH in ethanol, followed by amidation with dimethylamine or piperidine via coupling reagents (e.g., EDC/HOBt). Yields typically range from 44% to 84% depending on substituents .
- Yield Optimization : Use anhydrous solvents, controlled stoichiometry (1:1 molar ratio of hydrazine to diketone), and inert atmospheres to minimize side reactions.
Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?
- Key Techniques :
- ¹H/¹³C NMR : Analyze proton environments (e.g., δ 4.37 ppm for ethyl ester protons, δ 2.90 ppm for spirocyclic CH₂ groups) and trifluoromethyl signals (¹⁹F NMR at δ -60 to -70 ppm) .
- LCMS (ESI) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 267.37 for the carboxylic acid derivative) .
- X-ray Crystallography (if crystalline): Resolve spirocyclic geometry and substituent orientation .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the indazole core?
- Challenge : Competing reactivity at N1 vs. N2 positions due to steric and electronic effects from the trifluoromethyl group.
- Solutions :
- Use bulky electrophiles (e.g., tert-butyloxycarbonyl) to favor N1 substitution .
- Employ DFT calculations to predict reactive sites based on electron density maps .
Q. How can contradictions in biological activity data (e.g., sigma-2 receptor binding) be resolved?
- Data Discrepancy Factors :
Purity : Impurities >2% (e.g., unhydrolyzed ester) skew IC₅₀ values. Validate via HPLC (>98% purity) .
Assay Conditions : Variations in buffer pH or membrane protein concentrations affect binding. Standardize using reference ligands (e.g., haloperidol for sigma-2) .
- Validation : Replicate assays across multiple models (e.g., cell-free vs. cell-based) and cross-validate with computational docking studies .
Q. What in silico approaches predict metabolic stability of trifluoromethyl-containing spiroindazoles?
- Methods :
ADMET Modeling : Use SwissADME or Schrödinger’s QikProp to estimate CYP450 metabolism hotspots (e.g., oxidation at the spiro-dioxolane ring) .
MD Simulations : Analyze trifluoromethyl group interactions with liver microsomal enzymes (e.g., CYP3A4) to identify vulnerable sites .
- Experimental Correlation : Compare predictions with in vitro microsomal stability assays (e.g., half-life in human liver microsomes) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.